molecular formula C16H18ClNO3S B4220054 N-(3-chloro-2-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

N-(3-chloro-2-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

Cat. No.: B4220054
M. Wt: 339.8 g/mol
InChI Key: FVGBQBJAXHZXIV-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy and methyl groups at the 5-, 2-, and 4-positions, respectively. The nitrogen of the sulfonamide group is further substituted with a 3-chloro-2-methylphenyl moiety. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-10-8-11(2)16(9-15(10)21-4)22(19,20)18-14-7-5-6-13(17)12(14)3/h5-9,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGBQBJAXHZXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution: Formation of N-(3-amino-2-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide.

    Oxidation: Formation of 5-methoxy-2,4-dimethylbenzenesulfonic acid.

    Reduction: Formation of this compound.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity or blocking receptor sites. This can lead to the disruption of essential biological processes in microorganisms, contributing to its antibacterial and antifungal effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Positioning : The 3-chloro-2-methylphenyl group on the sulfonamide nitrogen distinguishes the target compound from analogues like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, which has a 5-chloro-2-methoxyphenyl group. The chloro substituent’s position (3 vs. 5) may alter steric and electronic interactions with target proteins .
  • Biological Activity Trends : Compounds with electron-withdrawing groups (e.g., chloro) on the phenyl ring often exhibit stronger antimicrobial activity, as seen in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide . The target compound’s additional methyl groups may modulate selectivity for specific enzymes or receptors.

Crystallographic and Computational Insights

While crystallographic data for the target compound are absent in the evidence, software like SHELX and ORTEP-3 (used in related studies ) could model its conformation. Analogues such as N-(5-chloro-2-methoxyphenyl)benzenesulfonamide exhibit planar sulfonamide groups and dihedral angles between aromatic rings, influencing packing and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
Reactant of Route 2
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N-(3-chloro-2-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

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